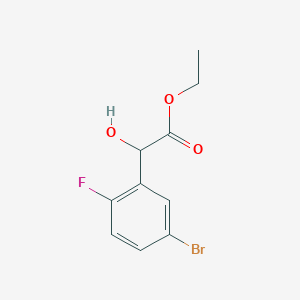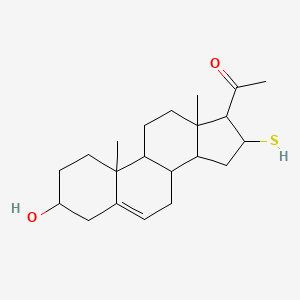
3-Hydroxy-16-sulfanylpregn-5-en-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-16-sulfanylpregn-5-en-20-one is a chemical compound with the molecular formula C21H32O2S. It is a derivative of pregnane, a steroid nucleus, and features both hydroxyl and sulfanyl functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-16-sulfanylpregn-5-en-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. One common approach is the hydroxylation of pregn-5-en-20-one at the 3-position, followed by the introduction of a sulfanyl group at the 16-position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-16-sulfanylpregn-5-en-20-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The ketone group at the 20-position can be reduced to form a secondary alcohol.
Substitution: The sulfanyl group at the 16-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thiolates or other nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone group yields a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-16-sulfanylpregn-5-en-20-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives.
Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-16-sulfanylpregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to steroid receptors, modulating enzyme activities, or influencing signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypregn-5-en-20-one: A similar compound lacking the sulfanyl group at the 16-position.
16-Hydroxypregn-5-en-20-one: A compound with a hydroxyl group at the 16-position instead of a sulfanyl group.
3,16-Dihydroxypregn-5-en-20-one: A compound with hydroxyl groups at both the 3- and 16-positions.
Uniqueness
3-Hydroxy-16-sulfanylpregn-5-en-20-one is unique due to the presence of both hydroxyl and sulfanyl groups, which can confer distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
1913-42-4 |
|---|---|
Molekularformel |
C21H32O2S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-(3-hydroxy-10,13-dimethyl-16-sulfanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C21H32O2S/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3 |
InChI-Schlüssel |
HTBOVUXSVLNKHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
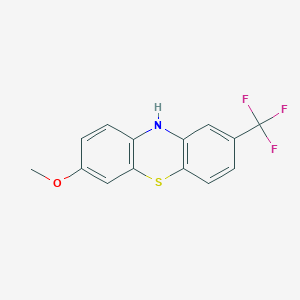
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)

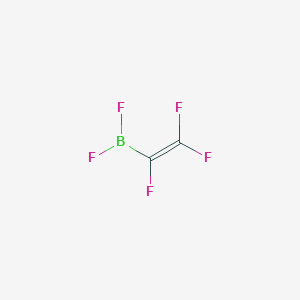
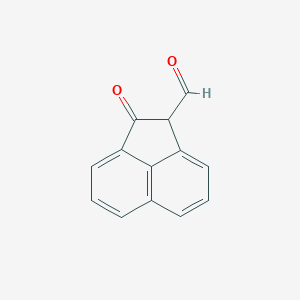

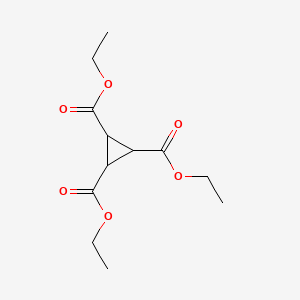
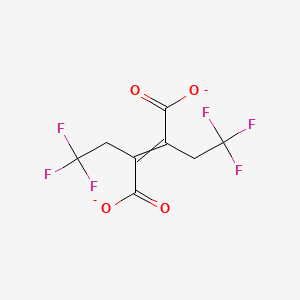
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
